
2,4-Dimorpholin-4-ylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimorpholin-4-ylaniline dihydrochloride is a chemical compound with the molecular formula C14H23Cl2N3O2 and a molecular weight of 336.26 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is characterized by the presence of two morpholine rings attached to an aniline core, making it a unique structure in the field of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimorpholin-4-ylaniline dihydrochloride typically involves the reaction of aniline derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and quantity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimorpholin-4-ylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimorpholin-4-ylaniline dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimorpholin-4-ylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(morpholin-4-yl)aniline dihydrochloride
- 2,4-Dimorpholin-4-ylphenol dihydrochloride
Comparison
Compared to similar compounds, 2,4-Dimorpholin-4-ylaniline dihydrochloride is unique due to its specific structure and functional groups. This uniqueness makes it particularly valuable in certain research applications, such as proteomics, where its specific interactions with proteins are of interest.
Propiedades
Fórmula molecular |
C14H23Cl2N3O2 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
2,4-dimorpholin-4-ylaniline;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17;;/h1-2,11H,3-10,15H2;2*1H |
Clave InChI |
IOSXGHNOUNLAGG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


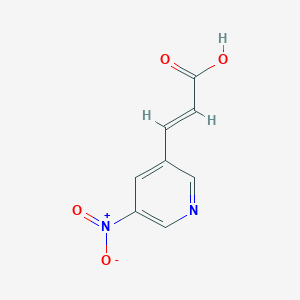

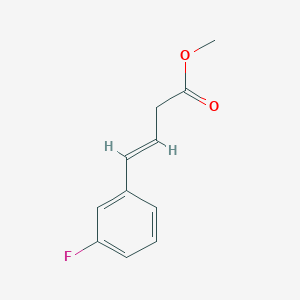
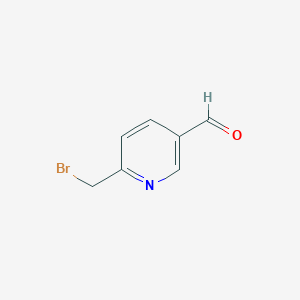

![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)
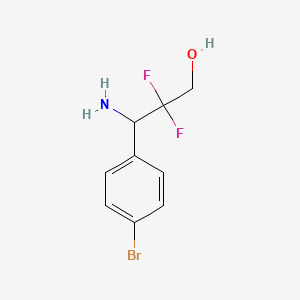
![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)
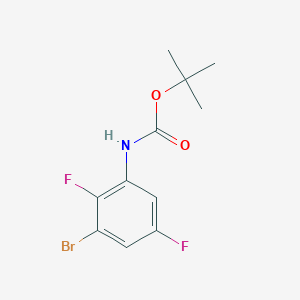

![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)

![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)
